4-Bromo-1,6-dichloroisoquinoline
Description
The Isoquinoline (B145761) Core as a Privileged Scaffold in Modern Chemical Science
The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in chemical science. nih.govrsc.orgresearchgate.netingentaconnect.com This designation stems from its recurring presence in a multitude of biologically active compounds, including a wide range of natural products and synthetic pharmaceuticals. nih.govrsc.org The structural rigidity and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement that can effectively interact with various biological targets. This has made the isoquinoline core a focal point in drug discovery, with derivatives showing promise in treating a spectrum of diseases, including cancer, infections, and neurological disorders. nih.gov The continuous exploration of isoquinoline-based molecules underscores their importance and therapeutic potential in medicinal chemistry. researchgate.netingentaconnect.com
Strategic Importance of Halogenation in Modulating Isoquinoline Reactivity and Research Utility
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the isoquinoline framework is a powerful strategy for modulating its chemical and physical properties. researchgate.netiust.ac.ir Halogenation can significantly alter the electron distribution within the aromatic system, influencing the molecule's reactivity towards both electrophilic and nucleophilic reagents. iust.ac.irnih.gov For instance, halogens at the 1-position of the isoquinoline ring, akin to the α-position of pyridine, are particularly susceptible to nucleophilic substitution. iust.ac.ir In contrast, halogens on the benzene portion of the scaffold behave more like typical aryl halides. iust.ac.ir This differential reactivity allows for selective functionalization at various positions.
Furthermore, the presence of halogens provides synthetic "handles" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. acs.org These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The ability to precisely install and then modify halogen substituents makes halogenated isoquinolines highly valuable building blocks in the synthesis of novel compounds. researchgate.netacs.org
Overview of 4-Bromo-1,6-dichloroisoquinoline within Contemporary Synthetic and Mechanistic Studies
This compound is a specific example of a polyhalogenated isoquinoline. While extensive research dedicated solely to this compound is not abundant in peer-reviewed literature, its structure suggests significant utility as a synthetic intermediate. Based on the principles of halogenated isoquinoline chemistry, this compound presents multiple sites for potential chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 953421-74-4 |
| Molecular Formula | C₉H₄BrCl₂N |
| Molecular Weight | 276.94 g/mol |
| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMF and DMSO. vulcanchem.com |
| Stability | Stable under ambient conditions when protected from light. vulcanchem.com |
This table is generated based on data from chemical supplier information.
The synthesis of this compound typically involves a sequential halogenation strategy. The process would likely start with the formation of 1,6-dichloroisoquinoline (B1323182), followed by a regioselective bromination at the C4-position. vulcanchem.com The electron-withdrawing nature of the two chlorine atoms deactivates the ring system, directing the incoming electrophilic bromine to a specific position.
The reactivity of this compound is dictated by the electronic effects of its three halogen substituents. The chlorine atom at the 1-position and the bromine atom at the 4-position are anticipated to be the most reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, respectively. vulcanchem.com This differential reactivity allows for a stepwise and controlled functionalization of the isoquinoline core.
Mechanistically, the bromination of the 1,6-dichloroisoquinoline precursor proceeds via an electrophilic aromatic substitution pathway. Computational studies on similar systems suggest that the directing effects of the existing halogens play a crucial role in determining the regioselectivity of the reaction. vulcanchem.com The subsequent reactions of this compound, such as nucleophilic aromatic substitution, would likely proceed through a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen and halogen atoms.
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrCl2N |
|---|---|
Molecular Weight |
276.94 g/mol |
IUPAC Name |
4-bromo-1,6-dichloroisoquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-4-13-9(12)6-2-1-5(11)3-7(6)8/h1-4H |
InChI Key |
ZEMZJQUVBIRRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=C2Cl)Br |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Insights of 4 Bromo 1,6 Dichloroisoquinoline Analogs
Nucleophilic Substitution Reactions on the Halogenated Isoquinoline (B145761) Ring
Nucleophilic substitution is a fundamental reaction class for modifying halogenated isoquinolines. The positions of the halogens on the ring significantly influence their susceptibility to displacement.
The reactivity of halo-isoquinolines towards nucleophiles is highly position-dependent. The C-1 position is the most activated for nucleophilic substitution due to its proximity to the ring nitrogen, which can stabilize the negative charge in the reaction intermediate. quimicaorganica.orgiust.ac.irquora.com Halogens at the C-3 position are less reactive than at C-1, but more reactive than halogens on the carbocyclic ring. iust.ac.ir Halogens at the C-4 position, like the bromine in 4-bromo-1,6-dichloroisoquinoline, are generally unreactive towards traditional nucleophilic aromatic substitution unless the ring is further activated by strong electron-withdrawing groups. iust.ac.ir
For a molecule like this compound, the order of reactivity for nucleophilic displacement is expected to be C-1 > C-3 (if halogenated) > C-4. The chlorine atom at the C-1 position is the most likely site for substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. The bromine at C-4 and the chlorine at C-6 (on the benzenoid ring) are significantly less reactive and would typically require metal catalysis to be displaced. iust.ac.ir
The predominant mechanism for nucleophilic substitution on the pyridine (B92270) ring of isoquinoline is the nucleophilic aromatic substitution (SNAr) pathway. youtube.com This is a two-step addition-elimination process.
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (e.g., the C-1 chlorine). This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The negative charge is delocalized across the ring and is particularly well-stabilized by the electronegative nitrogen atom. quimicaorganica.org
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride). youtube.com
Nucleophile Strength: Stronger nucleophiles react faster.
Leaving Group Ability: The reaction rate does not strongly depend on the carbon-halogen bond strength because this bond is broken in the fast, non-rate-determining step. masterorganicchemistry.com However, the electronegativity of the halogen can influence the electrophilicity of the carbon atom it is attached to.
Ring Activation: The presence of electron-withdrawing groups on the ring enhances the rate of reaction by stabilizing the negative charge of the Meisenheimer complex. youtube.com
Electrophilic Reactivity and Electrophilic Trapping Strategies at C-4 and other Positions
Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus typically occurs on the more electron-rich benzene (B151609) ring, favoring the C-5 and C-8 positions. quimicaorganica.org This is because the pyridine ring is deactivated by the protonated nitrogen under the acidic conditions often used for these reactions.
However, direct functionalization at the C-4 position can be achieved through specialized strategies that circumvent the typical reactivity patterns. One such method involves a temporary dearomatization of the pyridine ring. A cost-effective, one-pot sequence has been developed for the direct halogenation of isoquinolines at the C-4 position. acs.orgnih.gov This strategy involves:
Dearomatization: Reaction with di-tert-butyl dicarbonate (Boc₂O) to form a dearomatized intermediate.
Electrophilic Halogenation: The dearomatized intermediate then reacts with an electrophilic halogen source (e.g., NCS, NBS, I₂) selectively at the C-4 position.
Rearomatization: An acid-promoted elimination of the Boc group restores the aromaticity, yielding the 4-halogenated isoquinoline. acs.orgnih.gov
Another strategy involves electrophilic trapping. The C-4 position can be made nucleophilic through metalation, allowing it to be trapped by an electrophile. For instance, the condensation of o-tolualdehyde tert-butylimine anions with nitriles generates an intermediate that can be trapped at the C-4 position with electrophiles like alkyl halides. nih.gov Similarly, a metal-free method uses benzoic acid to temporarily activate the isoquinoline, enabling a nucleophilic 1,2-dihydroisoquinoline intermediate to attack an electrophile (like a vinyl ketone) at C-4, followed by elimination of benzoic acid to yield the C-4 functionalized product. acs.org
Exploration of Radical Reaction Pathways in Halogenated Isoquinoline Transformations
Radical reactions offer alternative pathways for the functionalization of isoquinolines that are often complementary to ionic reactions. These reactions typically proceed through a three-stage mechanism: initiation, propagation, and termination. libretexts.orgyoutube.com
A key radical reaction for heteroaromatics is the Minisci reaction, which involves the addition of an alkyl radical to an electron-deficient aromatic ring. nih.gov In the context of isoquinoline, this reaction would preferentially occur at the protonated C-1 position. The reaction is typically initiated by the oxidative decarboxylation of a carboxylic acid using a silver catalyst, generating an alkyl radical that adds to the heterocycle. nih.gov This method is valued for its high functional group tolerance. nih.gov
The halogen atoms on this compound can also participate in radical reactions. For example, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as AIBN. libretexts.org The mechanism involves the abstraction of the halogen atom by the tributyltin radical to form a carbon-centered radical on the isoquinoline ring. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, propagating the radical chain. libretexts.org This can be a method for selective removal of one of the halogens.
Modern photoredox catalysis has also enabled a variety of radical transformations under mild conditions, including C-H functionalization and transformations involving radical intermediates generated from precursor molecules. acs.orgmdpi.com
Directed and Undirected C-H Functionalization Approaches for Isoquinoline Derivatization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocyclic cores without the need for pre-installed functional groups like halogens. nih.govmdpi.com
Directed C-H Functionalization: This approach utilizes a directing group (DG) covalently attached to the molecule, which coordinates to a transition metal catalyst (e.g., Rh, Pd, Ru) and positions it in close proximity to a specific C-H bond, typically at the ortho-position. nih.govorganic-chemistry.org For isoquinoline synthesis and derivatization, various directing groups can be employed to control the regioselectivity of the C-H activation step.
| Catalyst System | Directing Group | Reactant Partner | Reference |
|---|---|---|---|
| [Cp*RhCl₂]₂ / CsOAc | N-(pivaloyloxy) | Internal Alkynes | nih.gov |
| Palladium | N-methoxy benzamide (B126) | 2,3-Allenoic acid esters | mdpi.com |
| Ruthenium (II) | Free amine (primary benzylamine) | Sulfoxonium ylides | organic-chemistry.org |
| Rhodium (III) | Oxime | Internal Alkynes | organic-chemistry.org |
Undirected C-H Functionalization: This approach relies on the intrinsic reactivity of the C-H bonds within the isoquinoline ring system. The C-1 proton is the most acidic due to the inductive effect of the adjacent nitrogen, and it can be removed by a strong base (lithiation) to generate a nucleophile that can react with various electrophiles. Other methods, such as those using photoredox catalysis, can enable functionalization at other positions by generating radical intermediates. ijpsjournal.comthieme-connect.de
Detailed Mechanisms of Cross-Coupling Reactions Involving Halogenated Isoquinoline Substrates
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for modifying halogenated isoquinolines like this compound. mdpi.comscilit.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: wikipedia.orgyoutube.com
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-halogen bond (C-X) of the isoquinoline substrate. This is often the rate-limiting step. The palladium is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex.
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
For this compound, the difference in reactivity among the C-X bonds (C-Br vs. C-Cl) can be exploited to achieve selective functionalization. The general order of reactivity for halogens in oxidative addition is C-I > C-Br > C-Cl. mdpi.com Therefore, the C-4 bromine atom is expected to react preferentially in palladium-catalyzed cross-coupling reactions, leaving the C-1 and C-6 chlorine atoms intact for subsequent transformations under more forcing conditions.
| Reaction Name | Coupling Partner (R'-M) | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | C-C (sp², sp³) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Stille Coupling | Organostannane Reagent | C-C (sp², sp³, sp) | Pd(PPh₃)₄ |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd(PPh₃)₂Cl₂, CuI |
| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂, P(o-tolyl)₃ |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, Ligand (e.g., BINAP) |
| Kumada Coupling | Grignard Reagent (R-MgX) | C-C (sp², sp³) | Pd or Ni catalysts |
These cross-coupling methods provide a robust platform for the extensive diversification of the this compound scaffold, enabling the synthesis of a wide array of complex analogs for further study.
Chemical Transformations and Derivatization Strategies for the 4 Bromo 1,6 Dichloroisoquinoline Core
Introduction of Diverse Functional Groups via Carbon-Carbon, Carbon-Heteroatom, and Heteroatom-Heteroatom Bond Formations
The halogenated nature of 4-bromo-1,6-dichloroisoquinoline permits a wide array of bond-forming reactions, primarily leveraging transition-metal-catalyzed cross-coupling methodologies. These reactions facilitate the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents, significantly expanding the chemical diversity accessible from this core structure.
Carbon-Carbon (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions are paramount for forging new C-C bonds at the halogenated positions. The differential reactivity of the C-Br versus C-Cl bonds is key to achieving selectivity.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling the isoquinoline (B145761) with organoboron reagents (boronic acids or esters). The C-4 bromine is expected to react preferentially over the C-1 and C-6 chlorides. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: Terminal alkynes can be coupled to the isoquinoline core, typically at the C-4 position, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This introduces an alkynyl moiety, which can serve as a handle for further transformations, such as cyclization reactions. researchgate.net
Heck Coupling: Alkenes can be attached to the scaffold, providing access to styrenyl-type isoquinoline derivatives.
Stille Coupling: Organostannanes serve as coupling partners to introduce various alkyl, vinyl, or aryl groups.
Carbon-Heteroatom (C-N, C-O, C-S) Bond Formation: The formation of bonds between the isoquinoline core and heteroatoms like nitrogen, oxygen, and sulfur is crucial for synthesizing compounds with diverse electronic and biological properties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the halo-isoquinoline with a wide range of primary and secondary amines, amides, or carbamates. wikipedia.orgnih.govorganic-chemistry.org
Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for C-N, C-O, and C-S bond formation, often under harsher conditions than palladium-catalyzed methods.
Nucleophilic Aromatic Substitution (SNAr): The C-1 chloride is particularly activated towards SNAr due to the electron-withdrawing effect of the adjacent ring nitrogen. Strong nucleophiles such as alkoxides (for C-O bonds), thiolates (for C-S bonds), and amines (for C-N bonds) can displace the C-1 chloride directly. youtube.comyoutube.comlibretexts.org
The table below summarizes potential transformations for introducing diverse functional groups onto the this compound core.
| Bond Type | Reaction Name | Typical Reagents | Potential Functional Group Introduced |
| C-C | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| C-C | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |
| C-C | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
| C-N | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Primary/Secondary Amine |
| C-O | Buchwald-Hartwig Etherification | R-OH, Pd catalyst, Base | Ether, Phenoxy |
| C-S | Palladium-catalyzed Thioetherification | R-SH, Pd catalyst, Base | Thioether |
| C-N/C-O | Nucleophilic Aromatic Substitution (SNAr) | R₂NH, R-O⁻ | Amine, Alkoxy |
Regioselective Functionalization at C-1, C-3, C-4, and the Fused Benzene (B151609) Ring Positions
A key advantage of the this compound scaffold is the ability to functionalize its different positions selectively. This regioselectivity is governed by the inherent electronic properties of the isoquinoline ring and the differential reactivity of the halogen substituents. researchgate.net
C-4 Position (Bromo): The carbon-bromine bond is generally more reactive than a carbon-chlorine bond in palladium-catalyzed oxidative addition steps. wikipedia.org Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be expected to occur selectively at the C-4 position under carefully controlled, mild conditions, leaving the C-1 and C-6 chlorides intact. rsc.org
C-1 Position (Chloro): The C-1 position is electronically activated by the adjacent heterocyclic nitrogen atom. This makes the C-1 chloride susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles. libretexts.org It can also undergo palladium-catalyzed cross-coupling, but typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) than the C-4 bromo position. rsc.org
C-6 Position (Chloro): The C-6 chloride is attached to the fused benzene ring and is the least reactive of the three halogens in both cross-coupling and SNAr reactions. Its functionalization generally requires harsh reaction conditions or specialized catalyst systems designed for the activation of aryl chlorides. researchgate.net This tiered reactivity allows for a sequential functionalization strategy, starting at C-4, moving to C-1, and finally addressing C-6.
C-3 Position (C-H bond): The C-3 position possesses a C-H bond that could potentially be functionalized through methods like directed metalation-trapping or transition-metal-catalyzed C-H activation. researchgate.netthieme-connect.de However, the presence of multiple halogens and the inherent reactivity of the C-4 position would make selective C-3 functionalization challenging and would require highly specific catalytic systems.
The expected order of reactivity for palladium-catalyzed cross-coupling is: C-4 (Br) > C-1 (Cl) > C-6 (Cl) . The expected order for nucleophilic aromatic substitution is: C-1 (Cl) > C-4 (Br) > C-6 (Cl) .
| Position | Halogen | Relative Reactivity (Pd Cross-Coupling) | Relative Reactivity (SNAr) | Preferred Reaction Types |
| C-1 | Chloro | Moderate | High | SNAr, Suzuki, Buchwald-Hartwig |
| C-3 | - | N/A | N/A | C-H Activation, Lithiation |
| C-4 | Bromo | High | Moderate | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |
| C-6 | Chloro | Low | Low | Suzuki, Buchwald-Hartwig (forcing conditions) |
Formation of New Carbon-Nitrogen Bonds on the Isoquinoline Nucleus
The introduction of nitrogen-containing functional groups is a common strategy in drug discovery. The this compound core offers several avenues for C-N bond formation.
Selective Amination at C-4: Using the Buchwald-Hartwig amination under mild conditions, a primary or secondary amine can be selectively coupled at the C-4 position. arkat-usa.orglibretexts.org The higher reactivity of the C-Br bond allows this transformation to proceed while preserving the chlorides at C-1 and C-6 for subsequent modifications.
Amination at C-1 via SNAr: The activated C-1 position can react directly with nitrogen nucleophiles, such as ammonia, primary amines, or secondary amines, via an SNAr mechanism. This reaction is often facilitated by heating and may not require a metal catalyst, although reaction conditions can be harsh.
Sequential Di-amination: A programmed approach can be envisioned where a first amination is performed at the C-4 position via palladium catalysis, followed by a second amination at the C-1 position using either SNAr or a more forcing Buchwald-Hartwig protocol. This would lead to selectively substituted 1,4-diaminoisoquinoline derivatives.
| Reaction Type | Position | Reagents | Product Type |
| Buchwald-Hartwig Amination | C-4 | R¹R²NH, Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 4-Amino-1,6-dichloroisoquinoline |
| Nucleophilic Aromatic Substitution | C-1 | R¹R²NH, Heat, optional Base | 1-Amino-4-bromo-6-chloroisoquinoline |
| Buchwald-Hartwig Amination | C-1 / C-6 | R¹R²NH, Pd catalyst, Harsher Conditions | 1-Amino or 6-Amino derivatives |
Structural Modifications and Scaffolding within the Isoquinoline System through Ring Expansion or Contraction
Altering the core bicyclic structure of the isoquinoline system through ring expansion or contraction represents a sophisticated strategy for generating novel scaffolds. While specific examples for this compound are not prevalent, general methodologies applied to isoquinoline derivatives can be considered.
Ring Expansion: Certain isoquinoline derivatives can undergo ring expansion reactions to form benzazepine or benzazocine systems. acs.org For instance, a functional group introduced at the C-1 or C-4 position could be elaborated into a side chain that participates in a subsequent rearrangement, such as a Beckmann or Schmidt rearrangement of a suitably positioned ketone, leading to the insertion of a heteroatom into the ring. Another potential pathway involves the reaction of dihydroisoquinoline enamines with activated alkynes, which has been shown to yield 2-benzazocine structures. electronicsandbooks.com
Ring Contraction: Ring contraction is less common but could potentially be achieved through oxidative degradation followed by recyclization. For example, ozonolysis of the benzene or pyridine (B92270) ring, if selectivity could be achieved, would generate dicarbonyl intermediates that could be cyclized under different conditions to form smaller ring systems, such as indoles or pyridines.
These transformations are synthetically challenging and would require multi-step sequences starting with the functionalization of the halo-isoquinoline core.
Synthesis of Fused Heterocyclic Systems Incorporating the Halogenated Isoquinoline Moiety
The reactive halogen handles on this compound are ideal starting points for annulation reactions to build additional fused heterocyclic rings. This strategy leads to complex, polycyclic aromatic systems often found in natural products and pharmacologically active molecules. nih.gov
Tandem Coupling and Cyclization: A powerful approach involves a cross-coupling reaction to install a substituent that contains a reactive functional group, which then undergoes an intramolecular cyclization.
Example 1 (Indolo[2,1-a]isoquinolines): A Suzuki coupling at the C-1 position with 2-(pinacolboranyl)aniline, followed by an intramolecular Buchwald-Hartwig amination, could forge a new six-membered ring, leading to an indolo[2,1-a]isoquinoline system.
Example 2 (Pyrrolo[2,1-a]isoquinolines): A Sonogashira coupling at C-4 with a propargyl amine derivative could be followed by an intramolecular hydroamination or other cyclization to construct a fused five-membered nitrogen-containing ring. doi.org
Cyclization via C-H Activation: After initial functionalization at one of the halogenated sites, an adjacent C-H bond (e.g., at C-5 after C-4 substitution) could be activated to participate in a cyclization with the newly introduced group. rsc.orgmdpi.com
Multi-component Reactions: Isoquinolinium ylides, formed by N-alkylation of the isoquinoline nitrogen, can participate in [3+2] cycloaddition reactions to build fused pyrrolo[2,1-a]isoquinoline systems. nih.gov This would require prior removal or transformation of the C-1 chloride.
The table below outlines potential strategies for synthesizing fused heterocyclic systems.
| Target Fused System | Strategy | Initial Reaction at C-4 (Br) | Subsequent Reaction |
| Fused Pyridine | Suzuki Coupling | 2-(Trifluoromethylsulfonyloxy)phenylboronic acid | Intramolecular C-O coupling |
| Fused Pyrrole | Sonogashira Coupling | N-protected propargylamine | Intramolecular hydroamination/cyclization |
| Fused Thiophene | Suzuki Coupling | 2-Thienylboronic acid with ortho-bromo substituent | Intramolecular C-S coupling |
| Fused Indole | Buchwald-Hartwig Amination | 2-bromoaniline | Intramolecular Heck or C-H activation |
Advanced Spectroscopic and Structural Characterization of Halogenated Isoquinolines
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For 4-Bromo-1,6-dichloroisoquinoline, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical information about the electronic environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons on the isoquinoline (B145761) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the three halogen substituents. The protons on the benzene (B151609) ring (at positions 5, 7, and 8) and the single proton on the pyridine (B92270) ring (at position 3) would exhibit distinct chemical shifts and coupling patterns. Due to the substitution pattern, these protons would likely appear as doublets or singlets, depending on the adjacent protons.
A detailed analysis of the coupling constants (J-values) in both ¹H and ¹³C NMR spectra would allow for the definitive assignment of each signal to a specific atom in the molecule, confirming the connectivity and substitution pattern of this compound.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 | 8.5 - 9.0 | s |
| H-5 | 7.8 - 8.2 | d |
| H-7 | 7.6 - 8.0 | d |
| H-8 | 8.0 - 8.4 | d |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
Advanced mass spectrometry techniques are crucial for confirming the molecular formula and understanding the fragmentation behavior of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion.
The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a unique isotopic cluster for the molecular ion peak in the mass spectrum. This isotopic signature provides a high degree of confidence in the elemental composition of the molecule.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the this compound molecule. The fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for halogenated aromatic compounds include the loss of halogen atoms (as radicals or hydrogen halides) and the cleavage of the isoquinoline ring system. The analysis of these fragment ions provides valuable structural information that complements the data obtained from NMR spectroscopy.
Expected Isotopic Pattern for the Molecular Ion of this compound
| Ion | Relative Abundance |
| [M]⁺ | 100 |
| [M+2]⁺ | ~150 |
| [M+4]⁺ | ~70 |
| [M+6]⁺ | ~10 |
Note: The relative abundances are approximate and depend on the natural isotopic abundances of Br and Cl.
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the isoquinoline ring and the carbon-halogen bonds.
Key expected vibrational modes include C-H stretching and bending frequencies of the aromatic protons, C=C and C=N stretching vibrations within the isoquinoline ring system, and the characteristic stretching vibrations of the C-Br and C-Cl bonds, which typically appear in the lower frequency region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the extended π-conjugated system of the isoquinoline core. The positions and intensities of these absorption maxima (λ_max) are influenced by the electronic effects of the halogen substituents.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive information about its solid-state structure.
This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the isoquinoline ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding and π-π stacking, which can influence the physical properties of the compound. While no published crystal structure for this compound is currently available, such a study would be invaluable for a complete structural understanding.
Hyphenated Chromatographic Techniques (e.g., LC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the analysis of complex mixtures and the assessment of compound purity.
An LC-MS method for this compound would involve separating the compound from any impurities or byproducts using a liquid chromatograph, followed by detection and identification using a mass spectrometer. The retention time from the LC provides a measure of the compound's polarity, while the mass spectrum confirms its identity and can be used to quantify its purity. This technique is essential in synthetic chemistry to ensure the quality of the prepared compound and in analytical chemistry for its detection and quantification in various matrices. The use of LC-MS is particularly important in the analysis of environmental or biological samples where the compound may be present at low concentrations. bldpharm.com
Computational Chemistry and Theoretical Studies on Halogenated Isoquinolines
Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of halogenated isoquinolines. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.
For a molecule like 4-Bromo-1,6-dichloroisoquinoline, DFT calculations can elucidate the distribution of electron density across the aromatic system. The high electronegativity of the chlorine and bromine atoms creates significant electron withdrawal, leading to a polarized electron distribution. This is reflected in the calculated electrostatic potential map, which highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom is typically an electron-rich site, while the carbon atoms bonded to the halogens are more electron-deficient.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. In studies of related quinazoline (B50416) derivatives, DFT calculations at the B3LYP/6–31 + G(d, p) level have been used to determine that HOMO orbitals are often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov
Furthermore, quantum chemical calculations are invaluable for predicting reaction energetics and mechanisms. researchgate.net By calculating the energy of reactants, transition states, and products, a complete energy profile for a potential reaction can be constructed. For instance, in a nucleophilic aromatic substitution reaction, calculations can predict whether the chlorine at the 1-position or the 6-position is more susceptible to substitution by determining the activation energy for each pathway. These theoretical explorations can guide synthetic chemists in choosing optimal reaction conditions.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule arising from its halogen substituents. |
Molecular Modeling and Docking Studies for Investigating Ligand-Receptor Interactions (focused on theoretical binding modes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target. For halogenated isoquinolines, docking studies can reveal theoretical binding modes within the active sites of enzymes or receptors.
The process involves placing the ligand, such as this compound, into the binding pocket of a target protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, predicting the most stable complex. Studies on similar isoquinoline (B145761) and quinoline (B57606) derivatives have shown that these scaffolds can participate in various non-covalent interactions. nih.govnih.gov
Key interactions for halogenated isoquinolines often include:
Hydrogen Bonding: The isoquinoline nitrogen atom can act as a hydrogen bond acceptor, interacting with donor residues in the protein's active site, such as lysine (B10760008) or glutamic acid. nih.govnih.gov
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors. This is a highly directional, non-covalent interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts with a nucleophilic site on the receptor, such as a backbone carbonyl oxygen or an aromatic ring. mdpi.com
π-π Stacking: The flat, aromatic isoquinoline ring system can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or histidine. nih.gov
For example, in a docking simulation of this compound into a hypothetical kinase active site, the model might predict that the isoquinoline nitrogen forms a critical hydrogen bond with a backbone NH group, while the dichlorophenyl ring is buried in a hydrophobic pocket and the bromine atom forms a halogen bond with a carbonyl oxygen. These theoretical binding modes provide a rational basis for designing more potent and selective inhibitors. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies of Isoquinoline Derivatives
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. osti.govusm.my MD simulations are used to assess the conformational flexibility of isoquinoline derivatives and the stability of their complexes with biological targets. nih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a short time step. Repeating this process millions of times allows for the observation of molecular motion on a nanosecond to microsecond timescale.
For a compound like this compound, MD simulations can be performed on the molecule alone in a solvent (like water) to understand its preferred conformations and flexibility. More importantly, MD simulations are run on the ligand-receptor complexes predicted by docking studies. nih.gov These simulations can validate the initial docking pose; a stable complex will see the ligand remain in the binding pocket with minimal fluctuations.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand atoms from their initial positions over time. A low, stable RMSD value suggests the complex is not undergoing major conformational changes and is stable.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein loops might indicate flexibility, while low RMSF for the ligand and active site residues suggests a tight, stable binding.
Hydrogen Bond Analysis: MD trajectories can be analyzed to determine the percentage of simulation time that specific hydrogen bonds are maintained, providing a measure of their strength and importance to the binding affinity.
MD simulations on liquid isoquinoline have been used to investigate translational and rotational diffusion, providing insights into its behavior at a molecular level. osti.govusm.my Similar simulations for this compound can provide a detailed understanding of its dynamic behavior and interactions in a biological environment.
Prediction of Regioselectivity and Stereoselectivity in Complex Reaction Systems
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions where multiple products are possible. Regioselectivity refers to the preference of a reaction to occur at one position on a molecule over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.
For halogenated isoquinolines, many reactions could lead to different regioisomers. For example, in a nucleophilic aromatic substitution, the incoming nucleophile could theoretically attack the carbon at position 1 (bearing a chlorine) or other positions. The reactivity-selectivity principle suggests that less reactive reagents are often more selective. youtube.com Computational models can quantify this by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest energy barrier will be the kinetically favored one, and its product will be the major product. DFT calculations have been successfully used to reveal that noncovalent interactions can stabilize a specific transition state, leading to high stereoselectivity in reactions involving similar heterocyclic compounds. acs.org
In the case of this compound, a computational study could compare the energy of the Meisenheimer complexes (the intermediates in nucleophilic aromatic substitution) formed by attack at C-1 versus C-6. The relative energies of these intermediates would provide a strong indication of the reaction's regioselectivity. Similarly, if a reaction creates a new chiral center, computational methods can be used to calculate the energies of the diastereomeric transition states, allowing for the prediction of which stereoisomer will be preferentially formed.
Isotopic Pattern Analysis and Machine Learning Applications in Halogenated Compound Identification
The identification of halogenated compounds is greatly aided by mass spectrometry, due to the unique isotopic signatures of elements like chlorine and bromine. fiveable.me Machine learning is an emerging tool that leverages these and other features for rapid and automated compound identification. researchgate.net
Isotopic Pattern Analysis
Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), which have a mass difference of approximately 2 Da. Bromine also has two stable isotopes, ⁷⁹Br (≈50.7% abundance) and ⁸¹Br (≈49.3% abundance), also differing by 2 Da. libretexts.org
When a molecule containing these halogens is analyzed by mass spectrometry, the molecular ion appears as a cluster of peaks rather than a single peak. The relative intensities of these peaks are characteristic of the number and type of halogen atoms present. researchgate.net
For this compound (C₉H₄BrCl₂N), the isotopic pattern will be complex.
The two chlorine atoms will produce a pattern with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks. libretexts.org
The single bromine atom will produce a pattern with relative intensities of approximately 1:1 for the M and M+2 peaks. libretexts.org
The combination of one bromine and two chlorine atoms results in a distinctive cluster of peaks (M, M+2, M+4, M+6), which provides a powerful confirmation of the elemental composition of the molecule. nih.gov
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | Relative m/z | Theoretical Relative Abundance (%) | Major Isotopic Composition |
| M | 274.9 | 76.8 | C₉H₄⁷⁹Br³⁵Cl₂N |
| M+2 | 276.9 | 100.0 | C₉H₄⁸¹Br³⁵Cl₂N / C₉H₄⁷⁹Br³⁵Cl³⁷ClN |
| M+4 | 278.9 | 48.9 | C₉H₄⁸¹Br³⁵Cl³⁷ClN / C₉H₄⁷⁹Br³⁷Cl₂N |
| M+6 | 280.9 | 7.9 | C₉H₄⁸¹Br³⁷Cl₂N |
Note: Abundances are relative to the most intense peak (M+2) and are approximate.
Machine Learning Applications
Machine learning (ML) and deep learning models are increasingly being applied to chemical analysis. mdpi.com These models can be trained on large datasets of spectra to identify compounds automatically. researchgate.netarxiv.org For halogenated compounds, an ML algorithm can be trained to:
Recognize Isotopic Patterns: A model can learn to instantly identify the characteristic isotopic clusters of various combinations of halogens from raw mass spectrometry data, even in complex mixtures.
Predict Properties: ML models can predict chemical properties, reactivity, and even potential biological activity based on molecular structure. nih.gov For instance, a model could be trained to predict halogen bond strength or identify key molecular features that influence interactions. researchgate.net
Spectral Deconvolution: In complex samples, ML can help deconvolve overlapping signals in NMR or mass spectra to identify individual components.
By combining isotopic pattern analysis with advanced machine learning algorithms, the identification and characterization of novel halogenated compounds like this compound can be significantly accelerated. nih.gov
Applications in Chemical Synthesis and Materials Science Academic Contexts
4-Bromo-1,6-dichloroisoquinoline as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of three halogen atoms on the isoquinoline (B145761) core endows this compound with considerable versatility as a synthetic intermediate. The carbon-bromine and carbon-chlorine bonds exhibit differential reactivity, allowing for selective and sequential functionalization. This is particularly valuable in the synthesis of polysubstituted isoquinolines, which are scaffolds present in numerous natural products and pharmacologically active compounds. acs.orgnih.gov
The C-X bonds (where X is Br or Cl) are amenable to a wide array of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the C-4 bromo substituent can be selectively targeted for Suzuki, Sonogashira, or Stille couplings, allowing for the introduction of aryl, alkynyl, or stannyl (B1234572) groups, respectively. acs.org Subsequently, the chloro substituents at the C-1 and C-6 positions can be functionalized under different reaction conditions. This stepwise approach provides a powerful tool for building molecular complexity.
Research has demonstrated methods for the direct C-4 alkylation and halogenation of the isoquinoline ring system, highlighting the importance of functionalization at this position. acs.orgresearchgate.netacs.org A method involving a Boc2O-mediated dearomatization followed by electrophilic halogenation has been developed to install halogens at the C-4 position, creating versatile synthetic intermediates. acs.org The resulting C-X bonds can then be used in further synthetic manipulations. acs.org
The utility of such halogenated heterocycles is exemplified by the synthesis of 6-bromo-4-chloroquinoline, a closely related structure, which serves as a key intermediate in the preparation of the clinical trial candidate Omipalisib (GSK2126458). google.com This underscores the industrial and academic relevance of having a toolbox of halogenated quinolines and isoquinolines for the development of complex molecules.
Table 1: Reactivity of Halogenated Isoquinolines in Cross-Coupling Reactions
| Reaction Type | Reagent/Catalyst System (Example) | Position Functionalized | Introduced Group |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid / Pd catalyst | C-4 | Aryl |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | C-4 | Alkynyl |
| Stille Coupling | Organostannane / Pd catalyst | C-4 | Alkyl/Aryl/Vinyl |
The Role of Halogenated Isoquinolines as Privileged Ligands and Catalytic Scaffolds in Asymmetric Synthesis
The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry and is also valued in catalysis. nih.gov When incorporated into ligands, isoquinolines can coordinate to metal centers and influence the stereochemical outcome of a reaction. The introduction of halogen atoms onto this scaffold significantly modulates its electronic and steric properties, which can be harnessed to fine-tune the performance of a catalyst.
Halogen atoms are electron-withdrawing and can alter the electron density at the nitrogen atom of the isoquinoline, thereby affecting its coordination properties. Furthermore, halogens can participate in non-covalent interactions, such as halogen bonding, which can help to organize the transition state assembly in an asymmetric transformation, leading to higher enantioselectivity.
For example, chiral iridium complexes, some featuring halogen bridges, have been successfully employed in the asymmetric hydrogenation of isoquinolines to produce chiral tetrahydroisoquinolines. mdpi.comresearchgate.net While not specifying 4-bromo-1,6-dichloro-isoquinoline itself as a ligand, these studies highlight the principle that the electronic nature of the isoquinoline, which is influenced by substituents like halogens, is crucial for catalytic activity and enantioselectivity. The development of chiral ligands based on halogenated isoquinolines is an active area of research aimed at creating more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. acs.org
Table 2: Influence of Halogenation on Isoquinoline Ligand Properties
| Property | Effect of Halogen Substituent | Consequence for Catalysis |
|---|---|---|
| Electronic Properties | Electron-withdrawing | Modifies metal center's Lewis acidity; tunes catalyst reactivity. |
| Steric Hindrance | Increased bulk around the coordination site | Can enhance enantioselectivity by creating a more defined chiral pocket. |
| Non-covalent Interactions | Potential for halogen bonding | Can provide additional stereochemical control in the transition state. |
Integration of Halogenated Isoquinoline Frameworks into Advanced Materials and Sensing Platforms
The unique photophysical and electronic properties of the isoquinoline ring system make it an attractive component for advanced materials. nih.gov Halogenation can further enhance these properties, making compounds like this compound potential candidates for use in organic electronics and sensing applications.
In the field of organic electronics, the introduction of halogens, particularly fluorine and chlorine, into organic semiconductor materials is a known strategy for developing n-type (electron-transporting) materials. researchgate.net Halogenation lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) and can influence the solid-state packing of the molecules, both of which are critical factors for charge transport. researchgate.net The presence of chlorine atoms in this compound suggests its potential as a building block for such materials. Aryl halides are considered versatile starting materials for conjugated polymers and organic optoelectronic materials. researchgate.net
Furthermore, the isoquinoline scaffold has been explored for the development of fluorosensors. nih.gov These are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. The sensitivity and selectivity of a fluorosensor can be tuned by modifying the substituents on the aromatic framework. The electron-withdrawing nature and the potential for specific interactions of the halogen atoms in this compound could be exploited to design novel sensors for ions or small molecules. For instance, syntheses of isoquinoline-fused benzimidazoles and quinazolinones have yielded derivatives with fluorescence emission in the 403-444 nm range. rsc.org
Utility as Precursors for Agrochemical and Pharmaceutical Intermediates
The synthetic utility of halogenated isoquinolines extends to their role as precursors for intermediates in the agrochemical and pharmaceutical industries. researchgate.netrsc.org The carbon-halogen bonds serve as reactive sites for the introduction of various functional groups necessary for biological activity, without the article focusing on the end-product's specific function.
The synthesis of complex, biologically relevant molecules often requires a multi-step approach where a core scaffold is progressively elaborated. Halogenated heterocycles like this compound are ideal starting points for such synthetic campaigns. For example, a bromo- or chloro-substituent can be converted into an amino, hydroxyl, cyano, or a variety of carbon-linked groups through nucleophilic substitution or metal-catalyzed coupling reactions. mdpi.com
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from 3-bromophenylacetonitrile (B52883) highlights the importance of brominated isoquinoline structures as intermediates for pharmacologically relevant classes of compounds. google.com Similarly, 6-bromo-4-iodoquinoline (B1287929) is noted as a crucial intermediate for synthesizing biologically active compounds. atlantis-press.com These examples demonstrate that the halogen atoms are not merely passive substituents but are key reactive handles that enable the efficient construction of diverse molecular libraries for screening and development in applied chemistry.
Emerging Trends and Future Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Methodologies for Halogenated Isoquinolines
The chemical industry is increasingly shifting towards greener and more sustainable practices. Traditional methods for the synthesis of halogenated isoquinolines often involve harsh reagents and generate significant waste. Modern research is focused on developing environmentally benign alternatives that minimize the environmental impact.
One promising approach is the use of deep eutectic solvents (DES) as a green and recyclable reaction medium. researchgate.net These solvents are biodegradable, non-hazardous, and can be easily recovered and reused, making the synthetic process more cost-effective and sustainable. researchgate.net Another key area of development is the use of less toxic and more readily available catalysts, such as iron-based catalysts like FeCl₃·6H₂O, which offer a greener alternative to traditional heavy metal catalysts. tandfonline.com Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, reduces the need for intermediate purification steps, thereby minimizing solvent consumption and waste generation. nih.gov The use of electrospray processes in charged microdroplets has also been shown to accelerate reaction rates for isoquinoline (B145761) synthesis at ambient temperature and without the need for strong acid catalysts, presenting a novel and environmentally friendly approach. nih.gov
Recent advancements have also focused on C-H activation strategies, which avoid the need for pre-functionalized starting materials, thus improving atom economy. acs.orgmdpi.comnih.gov These methods, often catalyzed by transition metals like rhodium and ruthenium, allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the isoquinoline core. acs.orgnih.gov
Exploration of Novel Catalytic Systems and Reaction Pathways for Efficient Functionalization
The functionalization of the isoquinoline scaffold is crucial for tuning its chemical and physical properties for specific applications. Researchers are actively exploring novel catalytic systems to achieve more efficient and selective transformations.
Transition metal catalysis, particularly with rhodium, ruthenium, palladium, and copper, has been instrumental in advancing isoquinoline chemistry. acs.orgnih.govnih.govorganic-chemistry.org Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of highly substituted isoquinolines. acs.org These reactions can proceed via annulation of benzimidates with alkynes or through a tandem C-H activation/cyclization/hydrolysis cascade. nih.govacs.org Similarly, ruthenium(II)-catalyzed reactions have been developed for the C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides to produce isoquinolines without the need for an external oxidant. organic-chemistry.org
Palladium-catalyzed reactions, such as the α-arylation of ketone enolates, have enabled de novo synthetic routes to polysubstituted isoquinolines. nih.gov Copper-catalyzed tandem reactions have also been employed for the efficient synthesis of densely functionalized isoquinolines. organic-chemistry.org The development of bidentate directing groups in cobalt-catalyzed synthesis has shown high catalytic reactivity for C-H coupling and cyclization with alkynes. organic-chemistry.org
Beyond metal catalysis, organocatalysis and photocatalysis are gaining traction. For instance, iodine-promoted one-pot cascade oxidative annulation processes have been developed for the synthesis of pyrrolo[2,1-a]isoquinolines. rsc.org
Advanced Functionalization Strategies for Expanding the Structural Diversity of Isoquinoline Derivatives
To explore the full potential of halogenated isoquinolines, chemists are devising advanced strategies to introduce a wide array of functional groups onto the isoquinoline core, thereby expanding its structural diversity.
A significant advancement is the use of a dearomatization-rearomatization strategy for the direct halogenation of isoquinolines at the C4 position. acs.org This method involves the use of Boc₂O to temporarily dearomatize the ring, allowing for selective electrophilic halogenation, followed by acid-promoted rearomatization. acs.org This approach provides a cost-effective and site-selective way to introduce halogens, which can then serve as handles for further modifications through cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. acs.org
The concept of using directing groups has been pivotal in achieving regioselective C-H functionalization. By temporarily installing a directing group, specific C-H bonds can be activated for reaction, leading to the desired substitution pattern. acs.orgorganic-chemistry.org Another innovative approach involves the lithiation of o-tolualdehyde tert-butylimines, which then condense with nitriles to form eneamido anion intermediates that can be trapped in situ with various electrophiles, yielding highly substituted isoquinolines. nih.gov
Furthermore, the conversion of isoquinolones to isoquinolines through treatment with triflic anhydride (B1165640) allows for the introduction of a triflate group, a versatile pseudo-halogen that can participate in various cross-coupling reactions. nih.gov
Leveraging Theoretical and Computational Insights to Guide Experimental Design and Discovery
Theoretical and computational chemistry are becoming indispensable tools in modern chemical research, providing valuable insights that can guide experimental design and accelerate the discovery of new reactions and materials.
Density Functional Theory (DFT) calculations are widely used to understand the electronic structure and reactivity of isoquinoline derivatives. nih.govnih.gov These calculations can predict the most reactive sites for electrophilic or nucleophilic attack, helping to rationalize and predict the outcomes of chemical reactions. For instance, DFT studies can elucidate the influence of substituents on the electron distribution within the isoquinoline ring system, which is crucial for designing selective functionalization strategies. nih.gov
Computational modeling is also employed to investigate reaction mechanisms, providing a detailed picture of the transition states and intermediates involved in catalytic cycles. nih.gov This understanding can aid in the optimization of reaction conditions and the development of more efficient catalysts. In the context of materials science, TD-DFT (Time-Dependent Density Functional Theory) calculations are used to predict the photophysical properties of isoquinoline-based chromophores, such as their absorption and emission spectra, which is essential for the design of new fluorescent materials and nonlinear optical (NLO) materials. nih.gov
Expanding the Scope of Halogenated Isoquinoline Applications in Diverse Chemical Disciplines and Technologies
The unique structural and electronic properties of halogenated isoquinolines make them attractive building blocks for a wide range of applications in various scientific and technological fields.
In medicinal chemistry, the isoquinoline scaffold is a privileged structure found in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamerigoscientific.commdpi.com The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Therefore, halogenated isoquinolines like 4-bromo-1,6-dichloroisoquinoline are valuable intermediates for the synthesis of novel therapeutic agents. amerigoscientific.comchemicalbook.com
In materials science, isoquinoline derivatives are being explored for their potential in developing organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical (NLO) materials. mdpi.comnumberanalytics.com The extended π-system and the presence of a nitrogen atom in the isoquinoline ring can be tuned through functionalization to achieve desired photophysical properties. nih.gov Halogen atoms can further modify these properties through steric and electronic effects. Isoquinoline-based compounds are also used in the production of dyes and pigments due to their structural stability and tunable color properties. amerigoscientific.comchemicalbook.com
The versatility of the isoquinoline scaffold also extends to its use as ligands in organometallic catalysis and as corrosion inhibitors. chemicalbook.comnih.gov The continued development of new synthetic methods and a deeper understanding of the structure-property relationships of halogenated isoquinolines will undoubtedly lead to the discovery of new and exciting applications in the future. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-1,6-dichloroisoquinoline, and what key reaction parameters influence yield?
- Methodological Answer: The compound is typically synthesized via sequential halogenation of isoquinoline derivatives. Initial chlorination at positions 1 and 6 can be achieved using POCl₃ or SOCl₂ under reflux, followed by bromination at position 4 using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include temperature control (80–120°C for bromination), solvent polarity (e.g., DMF or CHCl₃), and stoichiometric ratios of halogenating agents. Reaction progress should be monitored via TLC or LC-MS to optimize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with deshielding effects indicating electron-withdrawing halogens. For example, the C-4 bromine causes downfield shifts (~δ 8.5–9.0 ppm for adjacent protons).
- HRMS : Confirms molecular weight (C₉H₄BrCl₂N, exact mass 275.87 g/mol) and isotopic patterns (Br/Cl signatures).
- X-ray crystallography : Resolves regioselectivity of halogen substitution and crystal packing.
- IR spectroscopy : Detects C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in the halogenation of isoquinoline derivatives to obtain this compound?
- Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Chlorination : Use electron-donating groups (e.g., -NH₂) at positions 1 and 6 to activate specific sites. Alternatively, employ Friedel-Crafts conditions (AlCl₃) to direct Cl substitution.
- Bromination : Bromine’s electrophilic nature favors electron-rich positions. Meta-directing effects of existing Cl substituents can guide Br to position 3. Computational modeling (DFT) predicts activation energies for competing pathways, aiding in solvent/catalyst selection .
Q. What strategies address contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer:
- Purity validation : Use HPLC (>98% purity) to rule out impurities (e.g., residual solvents or byproducts) as confounding factors.
- Biological assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, concentration ranges).
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., 6-Bromo-4-chloroquinoline) to isolate the impact of halogen positioning.
- Control experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity) to calibrate experimental systems .
Q. How can computational methods enhance the design of this compound derivatives for targeted drug discovery?
- Methodological Answer:
- Docking simulations : Predict binding affinity to target proteins (e.g., kinases) using Schrödinger Suite or AutoDock. Focus on halogen bonding interactions between Br/Cl and protein backbone carbonyls.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to prioritize synthetic targets.
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to refine lead compounds .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in the reported melting points or solubility of this compound?
- Methodological Answer:
- Reproducibility checks : Replicate synthesis and purification steps (e.g., recrystallization from ethanol/water mixtures).
- Analytical cross-validation : Compare DSC (differential scanning calorimetry) for melting behavior with literature values.
- Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS or DMSO) to account for solvent polarity effects .
Experimental Design Considerations
Q. What controls are essential when evaluating the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer:
- Blank reactions : Exclude the catalyst to confirm its necessity.
- Leaching tests : Filter the catalyst mid-reaction to check for homogeneous vs. heterogeneous mechanisms.
- Isotopic labeling : Use ⁸¹Br-labeled analogs to trace halogen transfer pathways via MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
